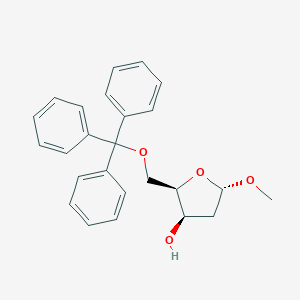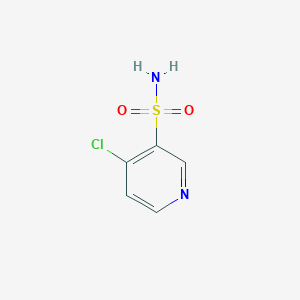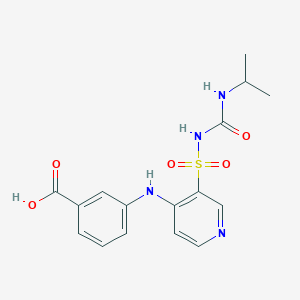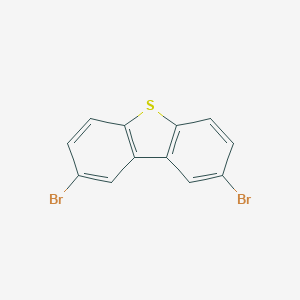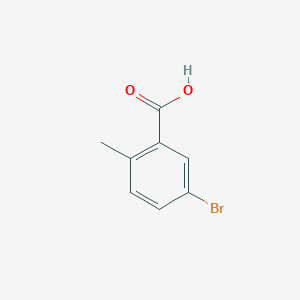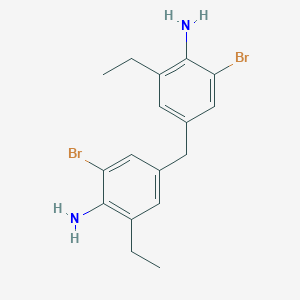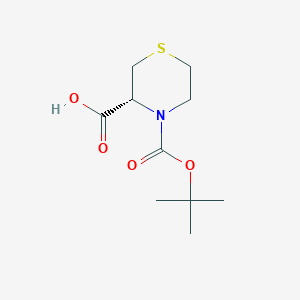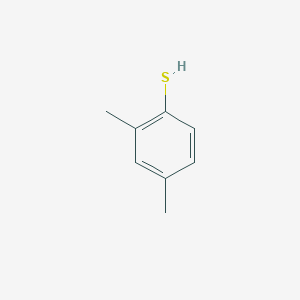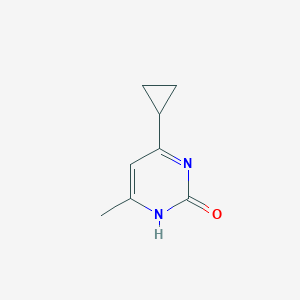
6-Cyclopropyl-4-methylpyrimidine-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-4-methylpyrimidine-2-ol is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives. It is a white crystalline solid with a molecular formula of C8H9N2O and a molecular weight of 151.17 g/mol. This compound has gained significant attention due to its potential applications in scientific research, particularly in the field of drug discovery.
Mechanism Of Action
The mechanism of action of 6-Cyclopropyl-4-methylpyrimidine-2-ol is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or proteins involved in disease pathways.
Biochemical And Physiological Effects
Studies have shown that 6-Cyclopropyl-4-methylpyrimidine-2-ol exhibits various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have an effect on certain neurotransmitters in the brain.
Advantages And Limitations For Lab Experiments
One of the advantages of 6-Cyclopropyl-4-methylpyrimidine-2-ol is that it is relatively easy to synthesize and can be obtained in high yields. It also exhibits good stability and can be stored for long periods. One of the limitations of this compound is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Future Directions
There are several future directions for the research and development of 6-Cyclopropyl-4-methylpyrimidine-2-ol. One potential direction is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. Another direction is to explore its potential as a tool compound for the study of disease pathways and drug discovery. Further research is also needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of 6-Cyclopropyl-4-methylpyrimidine-2-ol can be achieved through different methods. One of the most common methods is the reaction between 4-methyl-6-nitropyrimidine and cyclopropylamine in the presence of a reducing agent. Another method involves the reaction between 4-methyl-6-chloropyrimidine and cyclopropylamine in the presence of a base.
Scientific Research Applications
6-Cyclopropyl-4-methylpyrimidine-2-ol has shown potential applications in scientific research, particularly in the field of drug discovery. It has been identified as a potential lead compound for the development of new drugs targeting various diseases such as cancer, inflammation, and infectious diseases.
properties
CAS RN |
121553-48-8 |
|---|---|
Product Name |
6-Cyclopropyl-4-methylpyrimidine-2-ol |
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
4-cyclopropyl-6-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C8H10N2O/c1-5-4-7(6-2-3-6)10-8(11)9-5/h4,6H,2-3H2,1H3,(H,9,10,11) |
InChI Key |
QODMYONMGSMOCI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=O)N1)C2CC2 |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C2CC2 |
synonyms |
2(1H)-Pyrimidinone, 4-cyclopropyl-6-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







